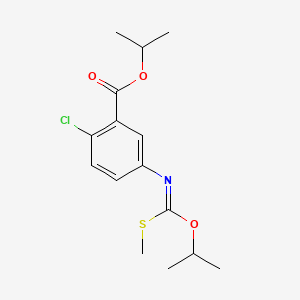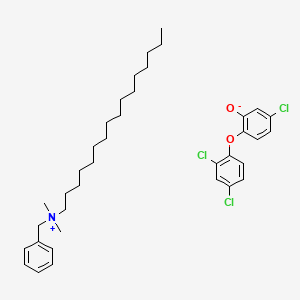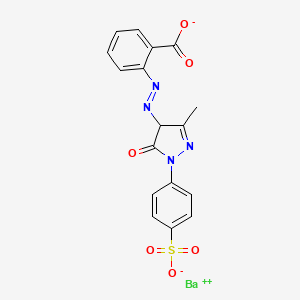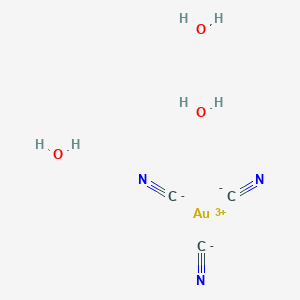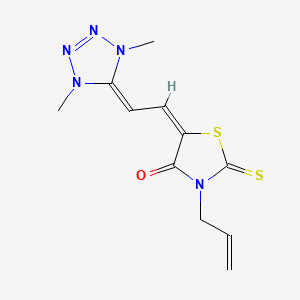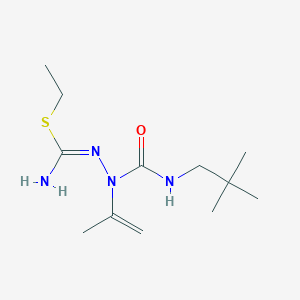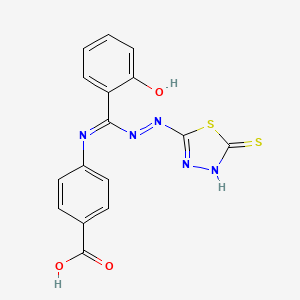
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione is a complex organic compound with a unique structure that combines elements of indene and cyclopentanedione
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the indene moiety, followed by the introduction of the methoxy group and the cyclopentanedione ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure consistency and efficiency on a larger scale. Techniques such as continuous flow reactors and advanced purification methods might be employed to achieve high yields and purity.
化学反应分析
Types of Reactions
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or in studying enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate
- 2-(5-Methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Uniqueness
Compared to similar compounds, 2-(2-(5-Methoxy-2,3-dihydro-1H-inden-1-ylidene)ethyl)-2-methyl-1,3-cyclopentanedione has a unique combination of structural features that may confer distinct chemical and biological properties. Its cyclopentanedione ring, in particular, sets it apart from other indene derivatives, potentially leading to different reactivity and applications.
属性
CAS 编号 |
14789-51-6 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC 名称 |
2-[(2Z)-2-(5-methoxy-2,3-dihydroinden-1-ylidene)ethyl]-2-methylcyclopentane-1,3-dione |
InChI |
InChI=1S/C18H20O3/c1-18(16(19)7-8-17(18)20)10-9-12-3-4-13-11-14(21-2)5-6-15(12)13/h5-6,9,11H,3-4,7-8,10H2,1-2H3/b12-9- |
InChI 键 |
ZSMTXUISYQDZIB-XFXZXTDPSA-N |
手性 SMILES |
CC1(C(=O)CCC1=O)C/C=C\2/CCC3=C2C=CC(=C3)OC |
规范 SMILES |
CC1(C(=O)CCC1=O)CC=C2CCC3=C2C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


